5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole
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Overview
Description
5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. The trifluoromethyl group attached to the indole ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylindole, phenylboronic acid, and trifluoromethyl iodide.
Reaction Conditions: The key steps include
Purification: The final product is purified using column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding indoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenylindole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Phenyl-2-(trifluoromethyl)-1H-indole: Similar structure but without the methyl group at the 5-position.
Uniqueness
5-Methyl-3-phenyl-2-(trifluoromethyl)-1H-indole is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical stability and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H12F3N |
---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
5-methyl-3-phenyl-2-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C16H12F3N/c1-10-7-8-13-12(9-10)14(11-5-3-2-4-6-11)15(20-13)16(17,18)19/h2-9,20H,1H3 |
InChI Key |
ONUUVAOSDWIOCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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